![molecular formula C15H23O5P B14332810 Acetic acid, [bis(1-methylethoxy)phosphinyl]-, phenylmethyl ester CAS No. 109643-29-0](/img/structure/B14332810.png)
Acetic acid, [bis(1-methylethoxy)phosphinyl]-, phenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, [bis(1-methylethoxy)phosphinyl]-, phenylmethyl ester is a chemical compound with a complex structure that includes acetic acid, phosphinyl groups, and a phenylmethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [bis(1-methylethoxy)phosphinyl]-, phenylmethyl ester typically involves the reaction of acetic acid with bis(1-methylethoxy)phosphinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [bis(1-methylethoxy)phosphinyl]-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or phosphinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or nucleophiles like amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Phosphonic acids and related derivatives.
Reduction: Alcohols and reduced phosphinyl compounds.
Substitution: Various substituted esters and phosphinyl derivatives.
Scientific Research Applications
Acetic acid, [bis(1-methylethoxy)phosphinyl]-, phenylmethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of acetic acid, [bis(1-methylethoxy)phosphinyl]-, phenylmethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of specific biochemical pathways. The phosphinyl groups play a crucial role in these interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Phosphonic acid, bis(1-methylethyl) ester: A related compound with similar phosphinyl groups but different ester moieties.
Acetic acid, [bis(1-methylethoxy)phosphinyl]-, 5-oxopentyl ester: Another ester derivative with a different alkyl chain.
Uniqueness
Acetic acid, [bis(1-methylethoxy)phosphinyl]-, phenylmethyl ester is unique due to its specific ester and phosphinyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
109643-29-0 |
|---|---|
Molecular Formula |
C15H23O5P |
Molecular Weight |
314.31 g/mol |
IUPAC Name |
benzyl 2-di(propan-2-yloxy)phosphorylacetate |
InChI |
InChI=1S/C15H23O5P/c1-12(2)19-21(17,20-13(3)4)11-15(16)18-10-14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3 |
InChI Key |
VDDRVGUAAAIRIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(CC(=O)OCC1=CC=CC=C1)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


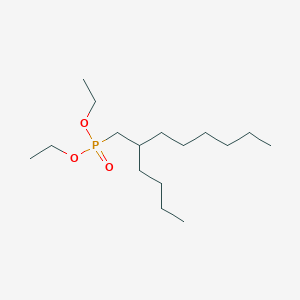
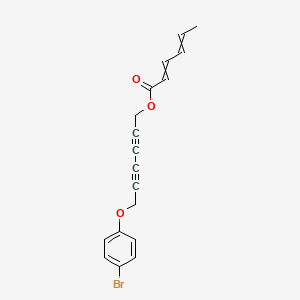
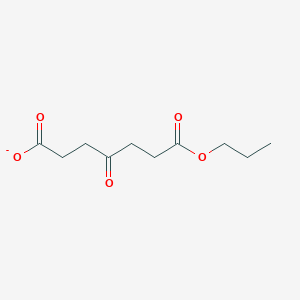
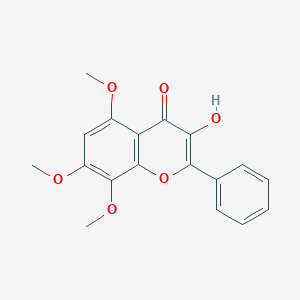
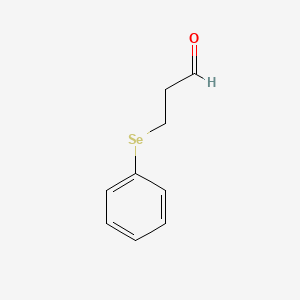
![2-(Benzenesulfinyl)-3-phenyl-2-[2-(phenylsulfanyl)ethyl]oxirane](/img/structure/B14332752.png)
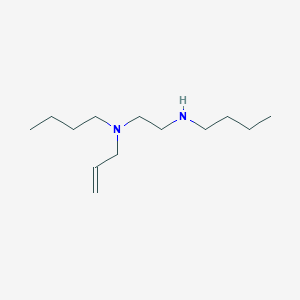
![3-Methyl-6-(4-methylphenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole](/img/structure/B14332760.png)
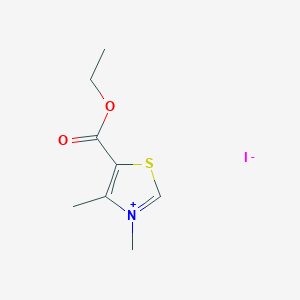
![6-[(2-Amino-4,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14332775.png)
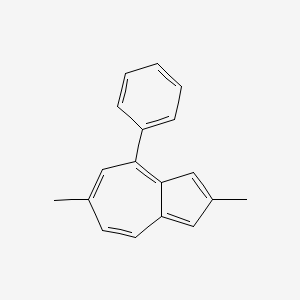
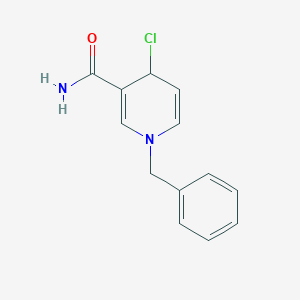
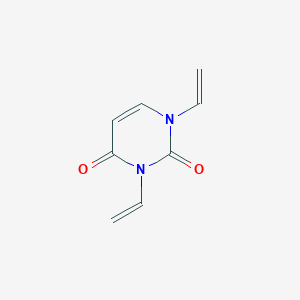
![N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium chloride](/img/structure/B14332814.png)
